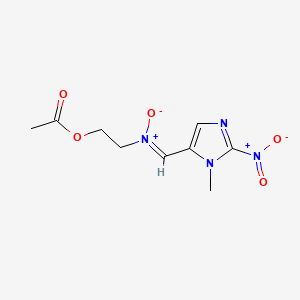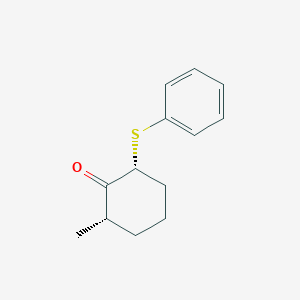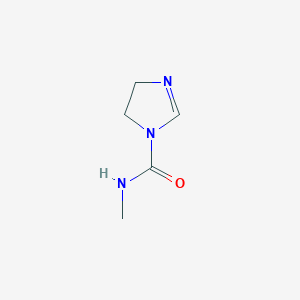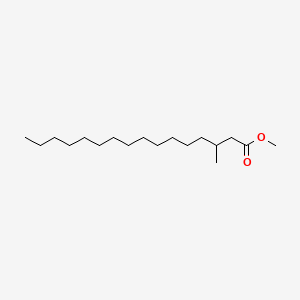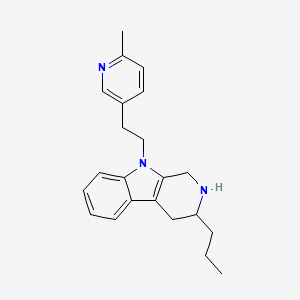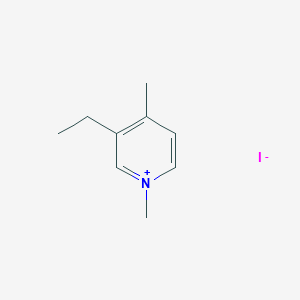
3-Ethyl-1,4-dimethylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is an organic compound that belongs to the pyridinium family It is a quaternary ammonium salt with the molecular formula C9H14IN
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide can be synthesized through a reaction between 4-methylpyridine and iodomethane in the presence of a solvent like 2-propanol . The reaction typically involves heating the mixture to around 323 K to initiate the reaction, followed by cooling to room temperature to allow crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other reduced forms.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
3-Ethyl-1,4-dimethylpyridin-1-ium iodide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. As a quaternary ammonium salt, it can interact with negatively charged molecules and ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpyridinium iodide: Similar in structure but lacks the ethyl group at the 3-position.
N-Methyl-4-methylpyridinium iodide: Another related compound with different substituents.
Uniqueness
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the ethyl group at the 3-position, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
64088-83-1 |
|---|---|
Fórmula molecular |
C9H14IN |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
3-ethyl-1,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-4-9-7-10(3)6-5-8(9)2;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GYPOQXBFKYRSES-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C=C[N+](=C1)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



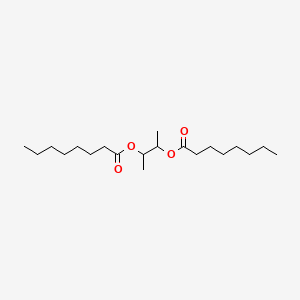
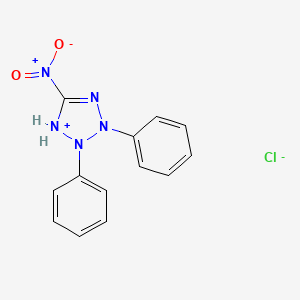
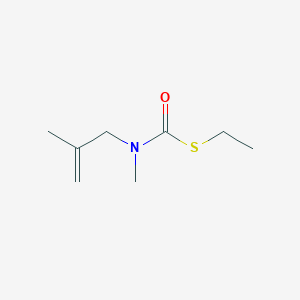
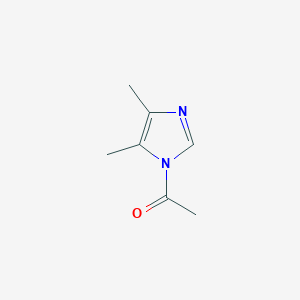
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
